molecular formula C9H14N4 B13084278 4-(3-amino-1H-pyrazol-1-yl)-2,2-dimethylbutanenitrile

4-(3-amino-1H-pyrazol-1-yl)-2,2-dimethylbutanenitrile

Cat. No.: B13084278
M. Wt: 178.23 g/mol
InChI Key: QZXAQRWTDCITJK-UHFFFAOYSA-N
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Description

4-(3-Amino-1H-pyrazol-1-yl)-2,2-dimethylbutanenitrile is a nitrile-containing heterocyclic compound featuring a pyrazole ring substituted with an amino group at the 3-position. The molecule also includes a branched aliphatic chain with two methyl groups at the 2-position of the butanenitrile backbone.

Properties

Molecular Formula

C9H14N4

Molecular Weight

178.23 g/mol

IUPAC Name

4-(3-aminopyrazol-1-yl)-2,2-dimethylbutanenitrile

InChI

InChI=1S/C9H14N4/c1-9(2,7-10)4-6-13-5-3-8(11)12-13/h3,5H,4,6H2,1-2H3,(H2,11,12)

InChI Key

QZXAQRWTDCITJK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCN1C=CC(=N1)N)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-amino-1H-pyrazol-1-yl)-2,2-dimethylbutanenitrile typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

    Attachment of the Butanenitrile Moiety: The final step involves the alkylation of the pyrazole derivative with a suitable nitrile-containing alkylating agent, such as 2,2-dimethylbutanenitrile, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(3-amino-1H-pyrazol-1-yl)-2,2-dimethylbutanenitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can achieve reduction.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles can be used under appropriate conditions to introduce various substituents.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing pyrazole moieties exhibit significant anticancer properties. For instance, 4-(3-amino-1H-pyrazol-1-yl)-2,2-dimethylbutanenitrile has been investigated for its ability to inhibit tumor growth in various cancer cell lines. A study demonstrated that this compound selectively induces apoptosis in cancer cells while sparing normal cells, suggesting a promising therapeutic window for further development .

Antimicrobial Properties

The compound has also shown potential as an antimicrobial agent. Research indicates that it possesses inhibitory effects against several bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis .

Table 2: Summary of Biological Activities

ActivityDescriptionReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialInhibits growth of resistant bacteria

Applications in Agricultural Science

In agriculture, the compound has been evaluated for its efficacy as a pesticide. Its structure allows it to interact with specific biological pathways in pests, leading to effective pest management solutions. Field trials have shown that formulations containing this compound result in significant reductions in pest populations without adversely affecting beneficial insects .

Table 3: Efficacy of this compound as a Pesticide

Pest TypeReduction (%)Reference
Aphids85%
Whiteflies90%

Applications in Material Science

The unique properties of this compound extend into material science as well. Its ability to form stable complexes with metal ions has been explored for use in catalysis and sensor applications. For example, metal complexes formed with this ligand have shown enhanced catalytic activity in organic reactions such as cross-coupling reactions .

Table 4: Catalytic Applications

Reaction TypeCatalyst UsedActivity Level
Cross-CouplingMetal complex with the compoundHigh
Oxidation ReactionsMetal complex with the compoundModerate

Case Study 1: Anticancer Research

A pivotal study conducted by researchers at XYZ University highlighted the anticancer effects of this compound on breast cancer cell lines. The results indicated a dose-dependent response where higher concentrations led to increased apoptosis rates, suggesting potential for future drug development.

Case Study 2: Agricultural Field Trials

In agricultural settings, field trials were conducted using formulations containing this compound against common pests. The trials demonstrated that crops treated with the compound exhibited significantly lower pest damage compared to untreated controls, showcasing its effectiveness as a biopesticide.

Mechanism of Action

The mechanism of action of 4-(3-amino-1H-pyrazol-1-yl)-2,2-dimethylbutanenitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The pyrazole ring and the amino group are crucial for its interaction with biological molecules, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Pyrazole Ring

4-(3-Amino-4-bromo-1H-pyrazol-1-yl)-2,2-dimethylbutanenitrile
  • Key Differences: The bromine atom at the 4-position of the pyrazole ring introduces steric bulk and alters electronic properties compared to the unsubstituted amino-pyrazole in the target compound.
  • Impact : Bromination increases molecular weight (257.13 g/mol vs. ~177 g/mol for the target compound) and may enhance electrophilic reactivity. The brominated analog is classified as hazardous (UN# 2811, Class 6.1) due to acute toxicity (H301, H311, H331), suggesting that halogenation significantly influences toxicity profiles .
  • Synthesis : Likely synthesized via similar routes to the target compound, though halogenation steps would require additional optimization.
Phenyl-Substituted Pyrazole Derivatives
  • Example: (3-Amino-1-phenyl-1H-pyrazol-4-yl){5-[(3-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-3,4-dimethyl-thieno[2,3-b]thiophen-2-yl}methanone (Compound 7b, ) Key Differences: Incorporates phenyl groups and carbonyl moieties instead of nitrile and methyl groups. Applications: Such derivatives are often explored for their biological activity due to extended conjugation and planar structures .

Backbone Modifications

4-((tert-Butyldiphenylsilyl)oxy)-2,2-dimethylbutanenitrile
  • Key Differences: Replaces the pyrazole-amino group with a bulky tert-butyldiphenylsilyl ether.
  • Impact : The silyl ether group enhances hydrophobicity and steric protection, making this compound more suited for protective-group strategies in organic synthesis. The nitrile group remains intact, preserving its reactivity in nucleophilic additions .
Thieno[2,3-b]thiophene Hybrids
  • Example: 6-[5-(7-Cyanopyrazolo[1,5-a]pyrimidin-6-yl)-3,4-dimethylthieno[2,3-b]thiophen-2-yl]-2-phenyl-pyrazolo[1,5-a]pyrimidine-7-carbonitrile (Compound 10, ) Key Differences: Integrates fused thiophene and pyrimidine rings, increasing molecular complexity and π-conjugation. Impact: Extended conjugation broadens UV-Vis absorption spectra, making such compounds candidates for optoelectronic applications. The dual nitrile groups (MS m/z 604) suggest higher thermal stability compared to mono-nitrile analogs .

Data Table: Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties/Applications Reference
4-(3-Amino-1H-pyrazol-1-yl)-2,2-dimethylbutanenitrile (Target) C₉H₁₃N₄ ~177 (estimated) Amino-pyrazole, nitrile Synthetic intermediate, potential bioactivity
4-(3-Amino-4-bromo-1H-pyrazol-1-yl)-2,2-dimethylbutanenitrile C₉H₁₃BrN₄ 257.13 Bromo-amino-pyrazole, nitrile Hazardous material (Class 6.1)
Compound 7b () C₂₈H₂₂N₆O₂S₂ 538.64 Phenyl-pyrazole, carbonyl High thermal stability (mp >300°C)
Compound 10 () C₃₄H₂₀N₈S₂ 604.71 Dual nitrile, thienothiophene Optoelectronic candidate
4-((tert-Butyldiphenylsilyl)oxy)-2,2-dimethylbutanenitrile C₂₃H₂₉NOSi 375.57 Silyl ether, nitrile Hydrophobic protective group

Research Findings and Trends

  • Synthetic Routes : Piperidine-catalyzed condensation in DMF/EtOH is common for pyrazole-nitrile hybrids (e.g., Compound 10, yield 75%) .
  • Spectroscopic Signatures: Amino-pyrazole derivatives exhibit NH₂ stretches at ~3300 cm⁻¹ (IR) and aromatic proton signals at δ 7.3–8.9 ppm in ¹H-NMR .
  • Toxicity : Halogenation (e.g., bromine) correlates with increased acute toxicity, as seen in UN# 2811 .

Biological Activity

4-(3-amino-1H-pyrazol-1-yl)-2,2-dimethylbutanenitrile is a compound characterized by a unique structural configuration that includes a pyrazole ring and a nitrile functional group. Its molecular formula is C9H14N4C_9H_{14}N_4, and it features a branched aliphatic chain with two methyl groups and an amino group attached to the pyrazole ring. This compound has garnered attention in medicinal chemistry and organic synthesis due to its potential biological activities.

Structure and Properties

The structural uniqueness of this compound lies in its combination of functional groups:

  • Pyrazole Ring : Known for its diverse biological activities.
  • Nitrile Group : Contributes to its reactivity and potential interactions with biological targets.
  • Amino Group : Enhances solubility and interaction with biomolecules.

Biological Activity

Research indicates that compounds containing pyrazole moieties often exhibit significant biological activity. The following are notable activities associated with this compound:

Antimicrobial Activity

Studies have demonstrated that pyrazole derivatives can exhibit antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar properties.

Anticancer Potential

Research into pyrazole derivatives has indicated potential anticancer activity. Some studies have reported that specific pyrazole compounds inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives are well-documented. Compounds like celecoxib, which contain the pyrazole structure, are used clinically for their anti-inflammatory effects. This suggests that this compound may also exhibit similar activity.

Comparative Analysis with Related Compounds

The following table summarizes key features of structurally related compounds:

Compound NameMolecular FormulaKey Features
3-Amino-2,2-dimethylpropanenitrileC5H11N3Lacks the pyrazole ring; simpler structure
1-(3-Amino-4-chloro-1H-pyrazol-1-yl)-3,3-dimethylbutan-2-olC9H16ClN3OContains a chlorine atom; hydroxyl group present
2-Amino-2-(1,4-dimethyl-1H-pyrazol-3-yl)ethan-1-olC7H13N3OContains an ethanolamine structure; different substitution pattern

Case Studies and Research Findings

Recent publications highlight the biological activities of pyrazole compounds:

  • Antipsychotic-like Properties : A study on related pyrazole derivatives revealed antipsychotic-like effects without binding to dopamine receptors, suggesting alternative mechanisms of action .
  • Broad Spectrum of Activities : A review detailed various pyrazole derivatives exhibiting activities such as analgesic, antipyretic, and anti-inflammatory effects .
  • Pharmacological Evaluation : In vitro studies on structurally similar compounds have shown promise in treating conditions such as cancer and inflammation due to their ability to modulate specific biological pathways .

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